8-[(4-Benzylpiperidin-1-yl)methyl]-7-[(4-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione
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Overview
Description
8-[(4-Benzylpiperidin-1-yl)methyl]-7-[(4-chlorophenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound known for its potential applications in medicinal chemistry. This compound features a purine core substituted with benzylpiperidine and chlorophenylmethyl groups, making it a unique scaffold for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(4-benzylpiperidin-1-yl)methyl]-7-[(4-chlorophenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multi-step organic reactions. One common approach includes the alkylation of a purine derivative with benzylpiperidine and chlorophenylmethyl halides under basic conditions. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
8-[(4-Benzylpiperidin-1-yl)methyl]-7-[(4-chlorophenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the benzyl and chlorophenyl positions.
Common Reagents and Conditions
Common reagents include strong oxidizing agents for oxidation reactions, hydrogen gas with metal catalysts for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to ensure selective transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce fully saturated derivatives .
Scientific Research Applications
8-[(4-Benzylpiperidin-1-yl)methyl]-7-[(4-chlorophenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its therapeutic potential in treating neurological disorders.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 8-[(4-benzylpiperidin-1-yl)methyl]-7-[(4-chlorophenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N′-(4-Benzylpiperidin-1-yl)alkylamine derivatives: These compounds share structural similarities and are investigated for their potential in treating Alzheimer’s disease.
1-(1,5-Bis(4-substituted phenyl)-2-methyl-1H-pyrrol-3-yl)-N-methylmethanamines: These compounds are explored for their antidepressant activity and share some pharmacophoric features.
Properties
Molecular Formula |
C27H30ClN5O2 |
---|---|
Molecular Weight |
492.0 g/mol |
IUPAC Name |
8-[(4-benzylpiperidin-1-yl)methyl]-7-[(4-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C27H30ClN5O2/c1-30-25-24(26(34)31(2)27(30)35)33(17-21-8-10-22(28)11-9-21)23(29-25)18-32-14-12-20(13-15-32)16-19-6-4-3-5-7-19/h3-11,20H,12-18H2,1-2H3 |
InChI Key |
XRVALSYZGWFBAL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCC(CC3)CC4=CC=CC=C4)CC5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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